molecular formula C11H16O4 B3210422 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol CAS No. 106800-30-0

6-(3-Hydroxypropyl)-2,3-dimethoxyphenol

Cat. No.: B3210422
CAS No.: 106800-30-0
M. Wt: 212.24 g/mol
InChI Key: ZOHAZBPPTWRJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Hydroxypropyl)-2,3-dimethoxyphenol is an organic compound characterized by the presence of a hydroxypropyl group attached to a dimethoxyphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol typically involves the reaction of 2,3-dimethoxyphenol with a suitable hydroxypropylating agent under controlled conditions. One common method is the use of 3-chloropropanol in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxypropyl)-2,3-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents (e.g., bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Formation of 6-(3-oxopropyl)-2,3-dimethoxyphenol.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

6-(3-Hydroxypropyl)-2,3-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol exerts its effects involves interactions with specific molecular targets. The hydroxypropyl group can engage in hydrogen bonding and other interactions, while the dimethoxyphenol core can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable for research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxyphenol: Lacks the hydroxypropyl group, making it less versatile in certain applications.

    6-(3-Hydroxypropyl)phenol: Lacks the methoxy groups, which can affect its reactivity and interactions.

Uniqueness

6-(3-Hydroxypropyl)-2,3-dimethoxyphenol is unique due to the combination of the hydroxypropyl group and the dimethoxyphenol core. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

6-(3-hydroxypropyl)-2,3-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-9-6-5-8(4-3-7-12)10(13)11(9)15-2/h5-6,12-13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHAZBPPTWRJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCCO)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282379
Record name 2-Hydroxy-3,4-dimethoxybenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106800-30-0
Record name 2-Hydroxy-3,4-dimethoxybenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106800-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3,4-dimethoxybenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Reactant of Route 3
Reactant of Route 3
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Reactant of Route 4
Reactant of Route 4
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Reactant of Route 5
Reactant of Route 5
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Reactant of Route 6
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.